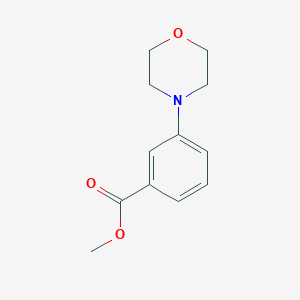

Methyl 3-Morpholinobenzoate

Übersicht

Beschreibung

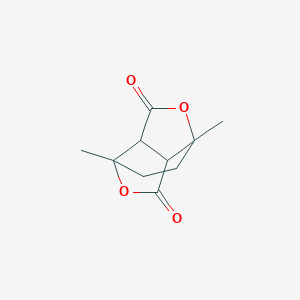

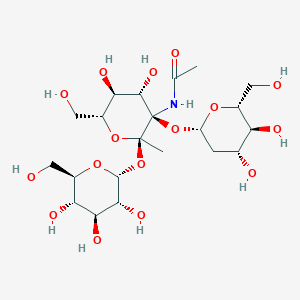

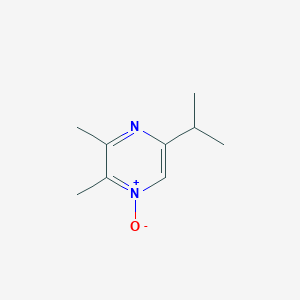

Methyl 3-Morpholinobenzoate is a chemical compound with the empirical formula C12H15NO3 . It is used in the synthesis of bicyclic triaminophosphine ligand . The molecular weight of this compound is 221.25 .

Molecular Structure Analysis

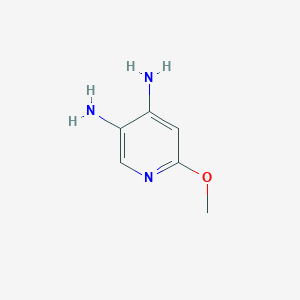

The molecular structure of Methyl 3-Morpholinobenzoate consists of a morpholine ring attached to a benzoate group . The InChI key for this compound is UZHOTUXOPYLESN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Methyl 3-Morpholinobenzoate is a solid substance . It has a melting point of 42-46 °C . The SMILES string for this compound is COC(=O)c1cccc(c1)N2CCOCC2 .Wissenschaftliche Forschungsanwendungen

Synthesis Approaches

- Methyl 3-Morpholinobenzoate derivatives are synthesized through various approaches to serve as pivotal components in producing potent antimicrobials. For instance, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, useful for synthesizing compounds like arecoline derivatives, is created through a nine-step process involving bromination and cyclization (Kumar, Sadashiva, & Rangappa, 2007).

- A morpholine substituted methyl 3-hydroxy-2-naphthoate demonstrates intense fluorescence and is used for transition metal ion detection, indicating its utility in digital writing and encoding applications (Sahoo, Kumar, Kumar, & Kumar, 2019).

Optical and Fluorescence Properties

- The optical properties of certain methyl 3-Morpholinobenzoate derivatives are notable, especially in the case of the highly fluorescent morpholine-derivative used for detecting copper(II) and nickel(II) ions. The fluorescence turn-off response of this derivative in the presence of Cu2+ and Ni2+ ions showcases its potential in selective sensing applications (Sahoo, Kumar, Kumar, & Kumar, 2019).

Therapeutic Applications and Biological Interactions

Antidepressive Properties

- Some methyl 3-Morpholinobenzoate compounds, such as 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, show promising antidepressant activities in preclinical tests. This indicates potential therapeutic applications in mental health treatment (Yuan, 2012).

Biochemical Reactivity and Structural Analysis

- Certain morpholine derivatives exhibit significant biochemical reactivity, as seen in their interactions with π-nucleophiles. This reactivity provides insights into their potential utility in various biochemical and pharmacological applications (Follet, Berionni, Mayer, & Mayr, 2015).

Peroxynitrite Scavenging and Anti-inflammatory Properties

- Methyl gallate, derived from the root bark of Paeonia suffruticosa and containing a morpholine derivative, shows peroxynitrite scavenging activity and anti-inflammatory properties. This indicates its potential application in treating inflammatory diseases and oxidative stress-related conditions (Park, Jung, Park, Yokozawa, & Jeong, 2019).

Safety And Hazards

In case of exposure, move the victim into fresh air and give artificial respiration if needed. If the compound comes into contact with skin, wash off with soap and plenty of water. If it comes into contact with eyes, rinse with pure water for at least 15 minutes. If swallowed, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .

Eigenschaften

IUPAC Name |

methyl 3-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHOTUXOPYLESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932499 | |

| Record name | Methyl 3-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-Morpholinobenzoate | |

CAS RN |

145127-37-3 | |

| Record name | Methyl 3-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)

![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)